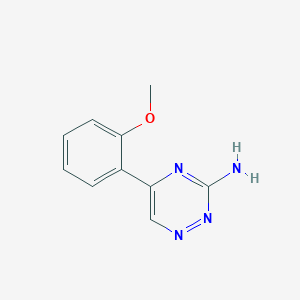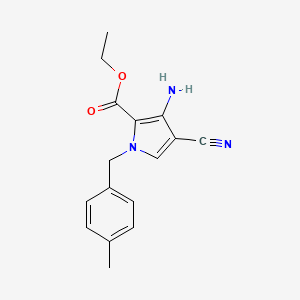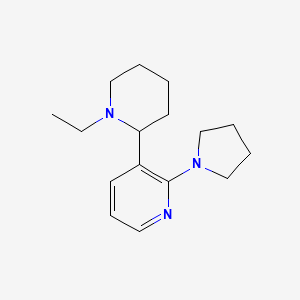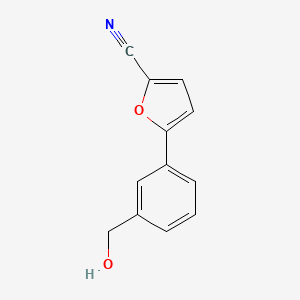
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile est un composé hétérocyclique caractérisé par un cycle pyrazole substitué par un atome d'iode en position 4 et un groupe butanenitrile en position 3
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile implique généralement la réaction d'énamiones avec des hydrazines en présence d'iode et d'autres réactifs. Une méthode courante implique l'utilisation de Selectfluor comme catalyseur dans une réaction en cascade . Les conditions réactionnelles nécessitent souvent des températures contrôlées et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire, mais optimisées pour l'efficacité et la rentabilité. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour maintenir des conditions de réaction et une qualité de produit constantes.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile subit diverses réactions chimiques, notamment:
Réactions de substitution: L'atome d'iode peut être remplacé par d'autres substituants par le biais de réactions de substitution nucléophile.
Réactions de cyclisation: Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans les réactions impliquant this compound comprennent les hydrazines, les énamiones et l'iode. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs tels que Selectfluor .
Principaux produits
Les principaux produits formés à partir de réactions impliquant this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers pyrazoles substitués, tandis que les réactions de cyclisation peuvent produire des composés hétérocycliques fusionnés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment:
Synthèse organique: Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Chimie médicinale: Le composé est utilisé dans le développement de produits pharmaceutiques en raison de son activité biologique potentielle.
Science des matériaux: Il peut être utilisé dans la synthèse de nouveaux matériaux présentant des propriétés spécifiques pour des applications industrielles.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires par le biais de son cycle pyrazole et de son groupe nitrile. L'atome d'iode peut participer à la liaison halogène, influençant la réactivité du composé et l'affinité de liaison à diverses cibles . Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile involves its interaction with molecular targets through its pyrazole ring and nitrile group. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Iodopyrazolyl)butanenitrile: Un composé étroitement lié présentant des caractéristiques structurelles similaires.
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine:
Unicité
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile est unique en raison de son motif de substitution spécifique, qui confère une réactivité et une activité biologique potentielle distinctes. La présence de l'atome d'iode en position 4 du cycle pyrazole et du groupe butanenitrile en position 3 en fait un bloc de construction polyvalent pour la synthèse de divers composés hétérocycliques.
Propriétés
Formule moléculaire |
C7H8IN3 |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H8IN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3 |
Clé InChI |
SLRFMVSJIPJIQC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)N1C=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)


![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)

![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


